![molecular formula C17H23NO3 B2962483 tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate CAS No. 264264-31-5](/img/structure/B2962483.png)
tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
Overview
Description
“tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate” is a chemical compound with the CAS Number: 264264-31-5 . It has a molecular weight of 289.37 and its IUPAC name is tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Anti-Cancer Agents
The compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity, were designed and synthesized . These compounds showed moderate to excellent antiproliferative activity against cancer cells .
Antibacterial Activities
The compound has potential applications in the development of antibacterial agents . It has been screened in vitro for its antibacterial activities against both Gram-positive and Gram-negative strains .
Anti-Inflammatory Diseases
The compound has been used in the synthesis of new pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .
Molecular Docking and MD Simulations
The compound has been used in molecular docking studies and MD simulations to evaluate the binding orientations and stabilities between synthesized compounds and their receptors . This is crucial in the design of drugs with specific targets.
Organic Synthesis
The compound is used in organic synthesis, contributing to the development of new compounds and materials . It’s a valuable reagent in the field of organic chemistry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZZPACMXFVUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate |
Synthesis routes and methods
Procedure details
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